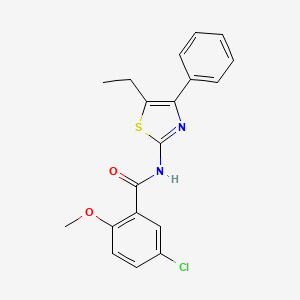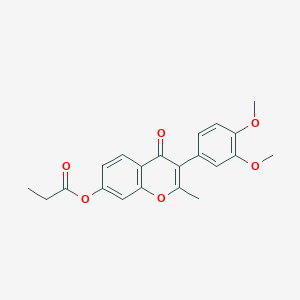
5-chloro-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-methoxybenzamide
Vue d'ensemble
Description
5-chloro-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-methoxybenzamide, commonly known as CPTH2, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2009 by a group of researchers from the University of Dundee, UK. Since then, CPTH2 has been extensively studied for its potential applications in various fields of research, including cancer, neuroscience, and immunology.
Applications De Recherche Scientifique
CPTH2 has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the activity of histone acetyltransferases (HATs), which are enzymes involved in the regulation of gene expression. Inhibition of HATs has been linked to the suppression of tumor growth and the induction of apoptosis in cancer cells. CPTH2 has also been shown to inhibit the activity of p300/CBP-associated factor (PCAF), another HAT that is involved in the regulation of cell proliferation and differentiation.
In addition to cancer research, CPTH2 has also been studied for its potential applications in neuroscience. It has been shown to inhibit the activity of cyclic AMP response element-binding protein (CREB)-binding protein (CBP), a HAT that is involved in the regulation of synaptic plasticity and memory formation. Inhibition of CBP has been linked to the suppression of long-term potentiation (LTP) and the impairment of memory formation.
Mécanisme D'action
CPTH2 inhibits the activity of HATs and CBP by binding to the bromodomain (BRD) of these proteins. The BRD is a protein domain that recognizes acetylated lysine residues on histones and other proteins. By binding to the BRD, CPTH2 prevents the interaction between HATs/CBP and their substrates, thereby inhibiting their activity.
Biochemical and physiological effects:
Inhibition of HATs and CBP by CPTH2 has been shown to have various biochemical and physiological effects. In cancer cells, CPTH2 has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In neuronal cells, CPTH2 has been shown to impair memory formation and synaptic plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
CPTH2 has several advantages for lab experiments. It is a small molecule inhibitor that can easily penetrate cell membranes and reach its target proteins. It is also relatively easy to synthesize and has a high yield. However, CPTH2 has some limitations as well. It is not very selective and can inhibit other proteins besides HATs and CBP. It also has a relatively short half-life in vivo, which can limit its effectiveness in animal studies.
Orientations Futures
There are several future directions for the research on CPTH2. One direction is to improve its selectivity by designing more specific inhibitors that target only HATs or CBP. Another direction is to study its potential applications in other fields of research, such as immunology and epigenetics. Finally, more studies are needed to investigate its in vivo efficacy and safety in animal models.
Propriétés
IUPAC Name |
5-chloro-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S/c1-3-16-17(12-7-5-4-6-8-12)21-19(25-16)22-18(23)14-11-13(20)9-10-15(14)24-2/h4-11H,3H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMIRMJSTIAQOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1-(2-furylmethyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3540781.png)
![methyl (7-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethoxy}-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate](/img/structure/B3540785.png)
![5-bromo-N-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B3540791.png)
![N-(2-furylmethyl)-2-[(4-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3540817.png)
![methyl 2-[(3,5-dichloro-4-ethoxybenzoyl)amino]benzoate](/img/structure/B3540823.png)
![N-[3-(methylthio)phenyl]-1-(4-nitrobenzoyl)-4-piperidinecarboxamide](/img/structure/B3540825.png)

![1-(2,4-dichlorophenyl)-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3540839.png)
![1-(3-chloro-2-methylphenyl)-5-[(3-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3540842.png)
![N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B3540850.png)
![ethyl 2-{[3-(benzoylamino)benzoyl]amino}benzoate](/img/structure/B3540865.png)
![4-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B3540881.png)
![2,4-dichloro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3540887.png)
![N-(4-ethoxyphenyl)-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3540892.png)
